![molecular formula C22H23N5O5S B2497440 ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226430-82-5](/img/structure/B2497440.png)
ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a thiazole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring and a thiazole ring, both of which are five-membered aromatic heterocycles. The pyrazole ring contains two nitrogen atoms, and the thiazole ring contains one nitrogen atom and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Indole derivatives, including the compound you’ve mentioned, have gained attention for their potential as anticancer agents. Researchers explore their effects on cancer cells, aiming to develop novel therapies. The compound’s unique structure may interact with cellular pathways, inhibit tumor growth, or induce apoptosis (programmed cell death). Further studies are needed to elucidate its specific mechanisms and evaluate its efficacy against different cancer types .
Anti-Inflammatory and Analgesic Activities
Indole derivatives often exhibit anti-inflammatory and analgesic properties. These compounds can modulate immune responses, reduce inflammation, and alleviate pain. Investigating the effects of our compound in animal models or cell cultures could provide valuable insights into its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Applications
Indoles have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes, inhibit enzymes, or interfere with essential processes makes them interesting targets. Researchers could explore the compound’s antibacterial, antifungal, or antiviral effects, potentially leading to new treatments for infectious diseases .
Neuroprotective Effects
Given the compound’s intricate structure, it might interact with neural receptors or pathways. Investigating its neuroprotective properties could reveal its potential in treating neurodegenerative disorders or preventing neuronal damage. Animal studies or in vitro experiments would be valuable in this context .
Herbicidal Activity
Indole derivatives have been investigated as herbicides due to their impact on plant growth and development. Researchers could explore whether our compound affects specific plant species, potentially leading to eco-friendly herbicides or weed control strategies .
Antioxidant Potential
Indoles often possess antioxidant properties, protecting cells from oxidative stress and free radicals. Evaluating the compound’s ability to scavenge reactive oxygen species could contribute to our understanding of its health-related applications .
Zukünftige Richtungen
Pyrazole derivatives have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the study and application of this compound and similar compounds will continue to be an important area of research in the future.
Eigenschaften
IUPAC Name |
ethyl 2-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-4-32-21(30)14-9-10-16-17(14)24-22(33-16)25-18(28)12-5-7-13(8-6-12)23-19(29)15-11-27(2)26-20(15)31-3/h5-8,11,14H,4,9-10H2,1-3H3,(H,23,29)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAUAOYCYWFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


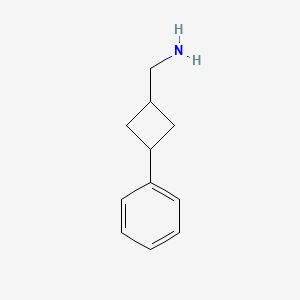
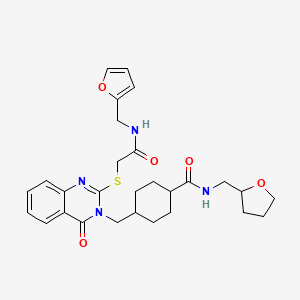


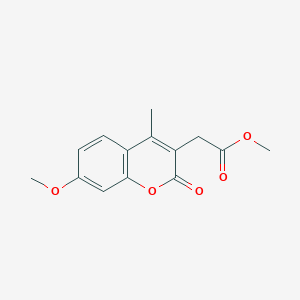
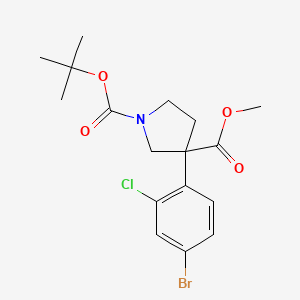
![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)
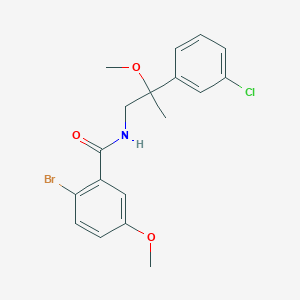

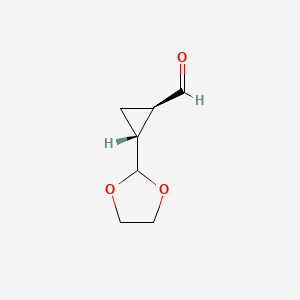
![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)